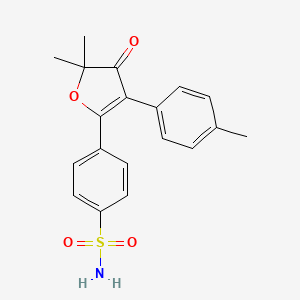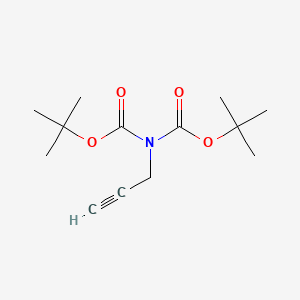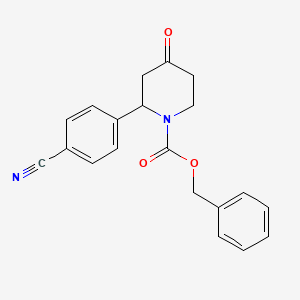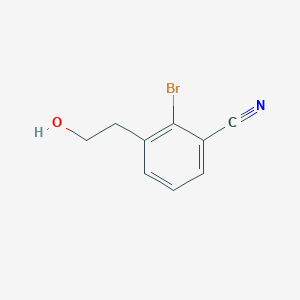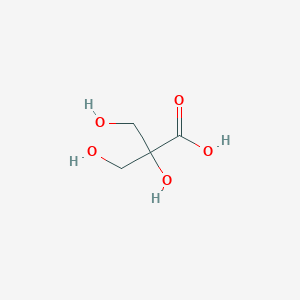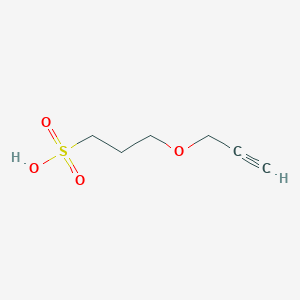
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid is an organic compound characterized by the presence of a propynyl group attached to a propanesulfonic acid moiety
Preparation Methods
The synthesis of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid typically involves the reaction of 3-(2-Propyn-1-yloxy)-1-propanol with a sulfonating agent. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the sulfonic acid group. Industrial production methods may involve large-scale sulfonation processes with optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions may lead to the formation of alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Propyn-1-yloxy)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with active sites, while the sulfonic acid moiety enhances solubility and reactivity. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar compounds include:
3-(2-Propyn-1-yloxy)-1-propanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
3-(2-Propyn-1-yloxy)benzoic acid: Contains a benzoic acid moiety instead of a propanesulfonic acid group, leading to different chemical properties and applications.
The uniqueness of 3-(2-Propyn-1-yloxy)-1-propanesulfonic acid lies in its combination of a propynyl group with a sulfonic acid moiety, providing a balance of reactivity and solubility that is advantageous in various applications.
Properties
Molecular Formula |
C6H10O4S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-prop-2-ynoxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O4S/c1-2-4-10-5-3-6-11(7,8)9/h1H,3-6H2,(H,7,8,9) |
InChI Key |
KQROVKLMOYXWFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
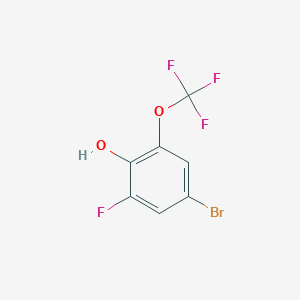
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
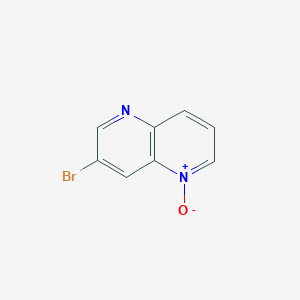
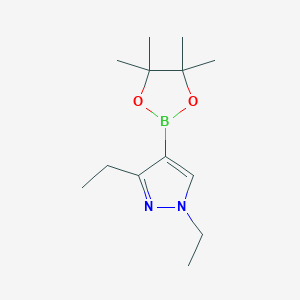
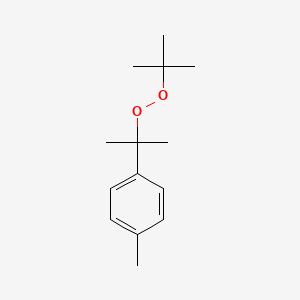
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
